

Application Notes and Protocols: Synthesis of Neopentyl Iodide from Neopentyl Tosylate

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Compound of Interest

Compound Name: Neopentyl tosylate

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This document provides a detailed protocol for the synthesis of neopentyl iodide from **neopentyl tosylate** via the Finkelstein reaction. This method is particularly useful for introducing a neopentyl moiety in synthetic chemistry, though careful consideration of the sterically hindered nature of the substrate is required.

Introduction

The synthesis of neopentyl iodide, a valuable building block in organic synthesis, is often challenged by the steric hindrance of the neopentyl group, which can impede standard SN2 reactions and promote rearrangement products.^[1] The Finkelstein reaction provides a classic and effective method for the conversion of alkyl sulfonates, such as tosylates, to alkyl iodides.^{[2][3][4][5][6]} This reaction is driven to completion by the precipitation of the sodium salt of the leaving group (sodium tosylate in this case) in a suitable solvent like acetone, where sodium iodide is soluble.^{[2][5][6]}

This protocol first outlines the preparation of the precursor, **neopentyl tosylate**, from neopentyl alcohol, followed by the detailed procedure for its conversion to neopentyl iodide.

Data Presentation

Table 1: Physical and Spectroscopic Data of Key Compounds

Compound	Molecular Formula	Molecular Weight (g/mol)	Boiling Point (°C)	Refractive Index (n _D ²⁰)
Neopentyl Alcohol	C ₅ H ₁₂ O	88.15	113-114	1.405
Neopentyl Tosylate	C ₁₂ H ₁₈ O ₃ S	242.33	-	-
Neopentyl Iodide	C ₅ H ₁₁ I	198.05	70-71 @ 100 mmHg[7]	1.489[7]

Table 2: Typical Reaction Parameters and Yields

Reaction	Starting Material	Reagents	Solvent	Typical Yield
Tosylation	Neopentyl Alcohol	p-Toluenesulfonyl chloride, Pyridine	Dichloromethane	High
Finkelstein Reaction	Neopentyl Tosylate	Sodium Iodide	Acetone	64-75%[8]

Experimental Protocols

Part 1: Synthesis of Neopentyl Tosylate from Neopentyl Alcohol

This procedure is a general method for the tosylation of a primary alcohol.[9]

Materials:

- Neopentyl alcohol
- p-Toluenesulfonyl chloride (TsCl)
- Pyridine

- Dichloromethane (DCM), anhydrous
- Hydrochloric acid (HCl), 1 M
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve neopentyl alcohol (1.0 eq.) in anhydrous dichloromethane (approx. 10 volumes).
- Cool the solution in an ice bath to 0 °C.
- Slowly add pyridine (1.5 eq.) to the stirred solution.
- Portion-wise, add p-toluenesulfonyl chloride (1.2 eq.) to the reaction mixture, ensuring the temperature remains at 0 °C.
- Stir the reaction at 0 °C for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Once the reaction is complete, quench the reaction by adding cold water.
- Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally with brine.

- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield crude **neopentyl tosylate**.
- The crude product can be purified by recrystallization if necessary.

Part 2: Synthesis of Neopentyl Iodide from Neopentyl Tosylate (Finkelstein Reaction)

This protocol is adapted from the principles of the Finkelstein reaction.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Materials:

- **Neopentyl tosylate**
- Sodium iodide (NaI), anhydrous
- Acetone, anhydrous
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Magnetic stirrer
- Filter funnel and filter paper
- Rotary evaporator
- Distillation apparatus

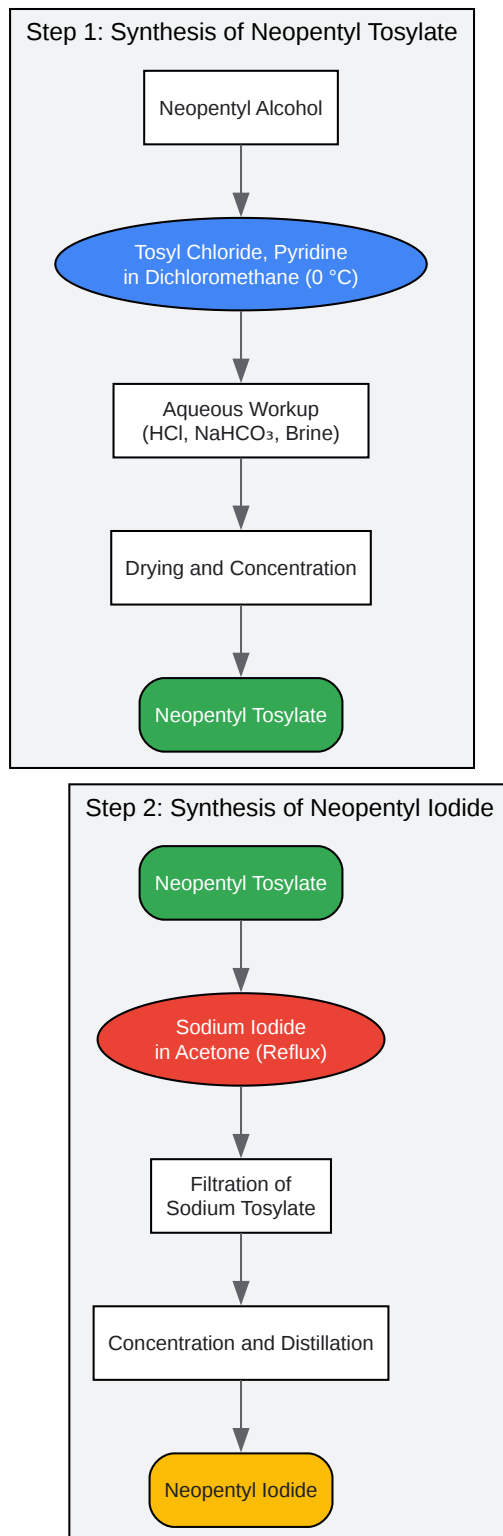
Procedure:

- In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add **neopentyl tosylate** (1.0 eq.) and anhydrous acetone (approx. 10-15 volumes).

- Add anhydrous sodium iodide (1.5-2.0 eq.) to the solution.
- Heat the reaction mixture to reflux with vigorous stirring. A white precipitate of sodium tosylate should begin to form.
- Continue refluxing for 24-48 hours. The reaction progress can be monitored by TLC by observing the disappearance of the starting material. Due to the sterically hindered nature of the neopentyl group, a longer reaction time may be necessary.^[2]
- After the reaction is complete, cool the mixture to room temperature.
- Filter the mixture to remove the precipitated sodium tosylate. Wash the precipitate with a small amount of cold acetone.
- Combine the filtrate and the washings, and remove the acetone using a rotary evaporator.
- The resulting crude neopentyl iodide can be purified by distillation.^[8] It is important to note that the product may contain a small amount of the rearranged product, tert-amyl iodide.^[10]

Mandatory Visualization

Experimental Workflow: Synthesis of Neopentyl Iodide

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Caption: Workflow for the two-step synthesis of neopentyl iodide.

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